molecular formula C9H8F3NOS B5814578 Acetamide, N-[4-[(trifluoromethyl)thio]phenyl]-

Acetamide, N-[4-[(trifluoromethyl)thio]phenyl]-

Cat. No.: B5814578
M. Wt: 235.23 g/mol
InChI Key: DUMCOIAQPRRZFM-UHFFFAOYSA-N
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Description

Acetamide, N-[4-[(trifluoromethyl)thio]phenyl]- is a chemical compound known for its unique structural features and potential applications in various fields. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a subject of interest in scientific research and industrial applications.

Scientific Research Applications

Acetamide, N-[4-[(trifluoromethyl)thio]phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-[(trifluoromethyl)thio]phenyl]- typically involves the reaction of 4-[(trifluoromethyl)thio]aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-[(trifluoromethyl)thio]aniline and acetic anhydride.

    Reaction Conditions: The reaction is conducted in the presence of a catalyst, such as pyridine, at a temperature of around 60-80°C.

    Product Isolation: The product is isolated through filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-[4-[(trifluoromethyl)thio]phenyl]- may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification methods, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-[(trifluoromethyl)thio]phenyl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of trifluoromethyl derivatives.

    Substitution: Formation of substituted acetamides.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-[(trifluoromethyl)thio]phenyl]- involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[4-[(trifluoromethyl)thio]phenyl]- is unique due to the presence of both the acetamide and trifluoromethylthio groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(trifluoromethylsulfanyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NOS/c1-6(14)13-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMCOIAQPRRZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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